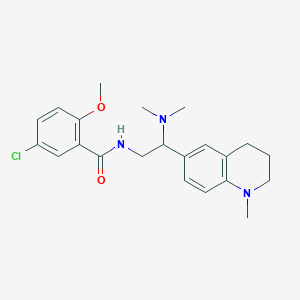

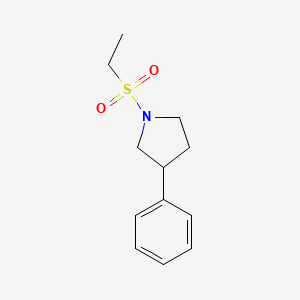

![molecular formula C11H15N5 B2904668 N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide CAS No. 326010-70-2](/img/structure/B2904668.png)

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide” is an organic compound that contains an aminomethyl group . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with aldehydes or ketones to form imine derivatives, also known as Schiff bases . The imidazolin-2-imino group, an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, is often used in these reactions . The exocyclic nitrogen atom in this group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Molecular Structure Analysis

The molecular structure of “N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide” is characterized by the presence of an aminomethyl group and an imidazolin-2-imino group . The exocyclic nitrogen atom in the imidazolin-2-imino group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Aplicaciones Científicas De Investigación

Synthesis of N-Heterocyclic Compounds

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide: , as an amidine, plays a crucial role in the synthesis of various N-heterocyclic compounds . These compounds are integral to many biologically active molecules, making their synthesis a significant area of study in synthetic chemistry . Amidines serve as dual nucleophiles, reacting with alkynes, aldehydes, ketones, and other compounds to construct diversified N-heterocycles .

Transition Metal-Catalyzed Reactions

This compound is used as a versatile precursor in transition metal-catalyzed reactions . It facilitates the construction of N-heterocyclic compounds through direct C–H bond activation of amidines, which is a successful methodology in heterocyclic synthesis . This process aligns with environmental impact considerations and the principles of atomic and step economy .

Main Group Chemistry

In main group chemistry, N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide is utilized for its electron-donating character, which is enhanced by the delocalization of cationic charge density into the imidazoline ring . This property makes it an excellent choice for stabilizing electron-deficient species and has led to its application in creating pincer complexes and other reactive species .

Metal-Free Catalysis

The compound demonstrates catalytic activity in the dehydrocoupling of amine–boranes . This showcases its potential in metal-free catalysis, particularly for reactions that involve the dehydrocoupling of MeNH2·BH3 to yield [MeNBH]3 and oligomeric aminoboranes .

Structural Modification of Natural Products

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide: can be employed in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve their solubility, activity, and minimize adverse effects . This application is particularly relevant in drug discovery and development .

Coordination Chemistry

The compound’s imidazolin-2-imino group is a potent electron pair donor, which is recognized for its role as a strong electron-donor atom in ligand systems . This feature is exploited in coordination chemistry to stabilize highly reactive species and facilitate the synthesis of low-coordinate heavier group 14 elements .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes like beta-secretase 1 . This enzyme plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity

Biochemical Pathways

Compounds that target beta-secretase 1 are often involved in pathways related to the processing of app .

Result of Action

Compounds that interact with beta-secretase 1 may influence the processing of app, potentially affecting cellular functions .

Propiedades

IUPAC Name |

N-(diaminomethylidene)-2-methyl-2,3-dihydroindole-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-7-6-8-4-2-3-5-9(8)16(7)11(14)15-10(12)13/h2-5,7H,6H2,1H3,(H5,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDVPAOUUJQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

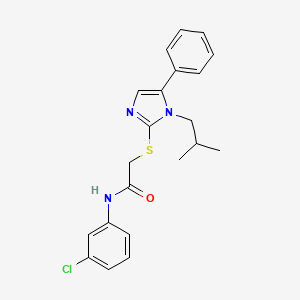

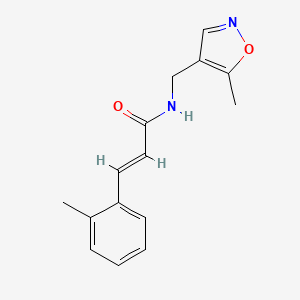

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid](/img/structure/B2904588.png)

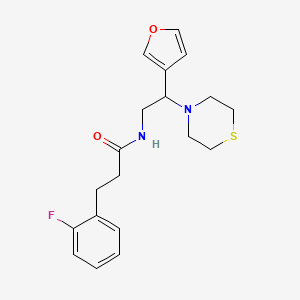

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2904590.png)

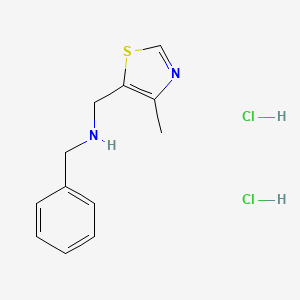

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2904591.png)

![Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2904592.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)

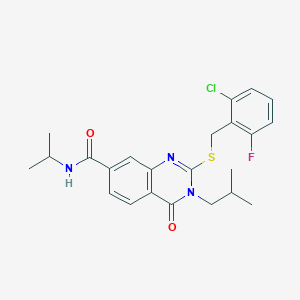

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2904597.png)

![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)